Biotin

Description

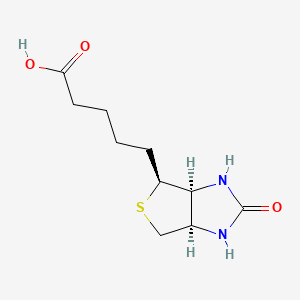

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C | |

| Record name | SID47193878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb). | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, thin needles from water, Colorless, crystalline | |

CAS No. |

58-85-5, 56846-45-8 | |

| Record name | Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056846458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SO6U10H04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biotin Metabolism and Homeostasis

Biosynthesis of Biotin in Microorganisms and Plants

While mammals are incapable of de novo this compound synthesis and must acquire it from their diet, most microorganisms and plants possess the enzymatic machinery to produce this essential cofactor. nih.govnih.gov The biosynthetic pathway, though varying slightly between organisms, generally follows a conserved sequence of reactions. The pathway has been extensively studied in bacteria such as Escherichia coli and in plants like Arabidopsis thaliana. nih.gov

The synthesis of this compound begins with a precursor molecule, pimeloyl-CoA. nih.gov In E. coli, the pathway involves four key enzymatic steps to convert pimeloyl-CoA into this compound. A similar pathway exists in plants, with homologous enzymes carrying out the reactions. However, a notable difference is the subcellular compartmentalization of these steps in plants, with some reactions occurring in the cytosol and others in the mitochondria. nih.gov

The key intermediates and enzymes involved in the this compound biosynthetic pathway in E. coli and Arabidopsis thaliana are summarized below:

| Step | Intermediate | Enzyme (E. coli) | Gene (E. coli) | Enzyme (A. thaliana) | Gene (A. thaliana) | Location (A. thaliana) |

| 1 | 7-keto-8-aminopelargonic acid (KAPA) | KAPA synthase | bioF | KAPA synthase | BIO4 | Cytosol |

| 2 | 7,8-diaminopelargonic acid (DAPA) | DAPA aminotransferase | bioA | DAPA synthase | BIO1 | Mitochondria |

| 3 | Dethiothis compound (DTB) | Dethiothis compound synthase | bioD | DTB synthase | BIO3 | Mitochondria |

| 4 | This compound | This compound synthase | bioB | This compound synthase | BIO2 | Mitochondria |

This table provides a comparative overview of the this compound biosynthesis pathway, highlighting the enzymes, genes, and in the case of A. thaliana, the subcellular location of each step.

This compound Uptake and Intracellular Transport Mechanisms

In mammals, the journey of this compound from dietary sources to its intracellular sites of action is a complex process involving specialized transport systems. This process ensures that despite fluctuations in dietary intake, a steady supply of this compound is available for essential metabolic functions.

Intestinal Absorption and Systemic Distribution of this compound

The primary site of this compound absorption in mammals is the small intestine. nih.gov The intestinal absorption of this compound is a carrier-mediated process, which is both sodium-dependent and saturable. nih.govnih.govgrantome.com This indicates the involvement of specific transporter proteins embedded in the intestinal epithelial cell membrane. Following absorption into the enterocytes, this compound is then transported into the systemic circulation, from where it is distributed to various tissues throughout the body.

Molecular Mechanisms of this compound Cellular Transporters (e.g., Sodium-Dependent Multivitamin Transporter (SMVT), Monocarboxylate Transporter 1 (MCT1))

The transport of this compound across cellular membranes is primarily facilitated by two key transporters: the Sodium-Dependent Multivitamin Transporter (SMVT) and the Monocarboxylate Transporter 1 (MCT1).

The Sodium-Dependent Multivitamin Transporter (SMVT) , encoded by the SLC5A6 gene, is a crucial protein for the uptake of this compound in various tissues, including the intestine, liver, and brain. nih.govwikipedia.org As its name suggests, SMVT utilizes the sodium gradient across the cell membrane to drive the transport of this compound into the cell. nih.gov This transporter is not exclusive to this compound and also facilitates the uptake of other vitamins like pantothenic acid and lipoic acid. nih.govuef.fi The transport of this compound by SMVT is a high-affinity process, as indicated by its Michaelis constant (Km), which is a measure of the substrate concentration at which the transport rate is half of its maximum. In human colonic epithelial cells, the apparent Km for this compound uptake has been reported to be 19.7 µM. nih.gov In T47D breast cancer cells, the Km was found to be 9.24 µM. researchgate.net

The Monocarboxylate Transporter 1 (MCT1) also plays a role in this compound transport, particularly in certain cell types like peripheral blood mononuclear cells. nih.gov Unlike SMVT, MCT1-mediated transport of this compound is not sodium-dependent but is instead coupled to the movement of protons. nih.gov This transporter is also responsible for the transport of other monocarboxylates such as lactate (B86563) and pyruvate (B1213749). nih.gov The involvement of MCT1 in this compound uptake highlights the diverse mechanisms that cells employ to acquire this essential vitamin.

| Transporter | Gene | Driving Force | Other Substrates | Tissue Distribution (selected) | Apparent Km for this compound |

| SMVT | SLC5A6 | Sodium Gradient | Pantothenic acid, Lipoic acid | Intestine, Liver, Brain, Kidney | 9.24 µM - 19.7 µM |

| MCT1 | SLC16A1 | Proton Gradient | Lactate, Pyruvate | Peripheral blood mononuclear cells, Brain | Not explicitly defined for this compound |

This interactive table summarizes the key features of the primary this compound transporters, SMVT and MCT1.

This compound Transport Across Specialized Biological Barriers (e.g., Blood-Brain Barrier)

The brain is a highly metabolic organ that requires a constant supply of this compound for the function of this compound-dependent carboxylases. However, the entry of substances into the brain is tightly regulated by the blood-brain barrier (BBB). This compound is transported across the BBB by a saturable, carrier-mediated system. nih.gov Studies in rats have shown that this transport system has a half-saturation concentration (a value analogous to Km) of approximately 100 µM. nih.gov The transport of this compound across the BBB can be inhibited by other compounds, including pantothenic acid and nonanoic acid, suggesting a shared transport mechanism. nih.gov Desthiothis compound, a this compound precursor, also significantly inhibits this compound uptake at the BBB. nih.gov

Intracellular Biotinylation and Recycling Pathways

Once inside the cell, this compound must be covalently attached to its target enzymes to render them active. This process, known as biotinylation, is a critical step in this compound's function as a coenzyme.

Holocarboxylase Synthetase (HLCS)-Mediated Biotinylation of Apocarboxylases

The covalent attachment of this compound to the inactive forms of carboxylases, known as apocarboxylases, is catalyzed by the enzyme Holocarboxylase Synthetase (HLCS) . wikipedia.orghrsa.gov This is an ATP-dependent, two-step reaction. nih.gov In the first step, HLCS catalyzes the synthesis of an activated intermediate, biotinyl-5'-AMP, from this compound and ATP. nih.govnih.gov In the second step, the this compound moiety is transferred from biotinyl-5'-AMP to a specific lysine (B10760008) residue within the active site of the apocarboxylase, forming the active holocarboxylase. nih.gov

HLCS is responsible for the biotinylation of all five mammalian this compound-dependent carboxylases:

Pyruvate carboxylase

Propionyl-CoA carboxylase

β-methylcrotonyl-CoA carboxylase

Acetyl-CoA carboxylase 1

Acetyl-CoA carboxylase 2

Biotinidase (BTD)-Mediated Recycling of this compound from Biocytin (B1667093) and Biotinylated Proteins

Biotinidase (BTD) is a pivotal enzyme in the maintenance of this compound homeostasis through its role in recycling the vitamin. nih.gov The primary enzymatic function of biotinidase is to catalyze the hydrolytic cleavage of this compound from biocytin (N-biotinyl-lysine) and shorter biotinyl-peptides. wikipedia.orgwikipedia.org These molecules are generated during the proteolytic degradation of holocarboxylases, which are enzymes that utilize this compound as a covalently bound cofactor. wikipedia.org The action of biotinidase liberates free this compound, which can then be reutilized by the enzyme holocarboxylase synthetase to attach to new apocarboxylases, thus completing the recycling loop. nih.govkegg.jpnih.gov This process is essential for sustaining the available pool of this compound necessary for its function as a cofactor in critical metabolic reactions, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids. nih.govmedscape.comwv.gov

Beyond its role in endogenous this compound recycling, biotinidase is also crucial for rendering dietary this compound bioavailable. nih.gov A significant portion of this compound in food sources is bound to proteins. nih.gov During digestion, proteases and peptidases break down these proteins, yielding biocytin and this compound-containing oligopeptides. nih.govnih.gov Biotinidase, which is present in pancreatic secretions, acts within the intestinal lumen to release free this compound from these compounds, allowing for its subsequent absorption. nih.govnih.gov

The critical nature of this enzyme is underscored by the inherited metabolic disorder known as biotinidase deficiency. wikipedia.orghrsa.gov In individuals with this deficiency, the impaired ability to cleave this compound from biocytin and biotinylated peptides prevents the effective recycling of endogenous this compound and the release of this compound from dietary protein. nih.govmedscape.com This leads to a state of this compound deficiency, which can manifest in severe neurological and cutaneous symptoms. nih.govrarediseases.org

Research has also uncovered a biotinyl-transferase activity of biotinidase, suggesting a more complex role than simple hydrolysis. nih.gov This activity involves the transfer of the biotinyl moiety from biocytin to nucleophilic acceptors, such as histones. nih.govnorthwestern.edu This finding points to a potential role for biotinidase in the nuclear metabolism of this compound and the epigenetic regulation of gene expression through histone biotinylation. nih.gov

Table 1: Key Research Findings on Biotinidase (BTD)-Mediated Recycling

| Finding | Significance | Reference(s) |

|---|---|---|

| Biotinidase catalyzes the cleavage of this compound from biocytin and biotinyl-peptides. | This is the fundamental mechanism for recycling endogenous this compound from the turnover of this compound-dependent enzymes (holocarboxylases). | nih.govwikipedia.orgnih.gov |

| Biotinidase is essential for releasing this compound from dietary protein-bound forms. | It facilitates the intestinal absorption of this compound from food by liberating the vitamin from biocytin and this compound-oligopeptides. | wikipedia.orgnih.gov |

| Biotinidase deficiency, a genetic disorder, impairs the recycling of this compound. | This condition highlights the critical importance of the enzyme in maintaining this compound sufficiency and preventing deficiency-related pathologies. | nih.govmedscape.com |

| The enzyme exhibits biotinyl-transferase activity in addition to its hydrolase function. | This suggests a broader role for biotinidase, potentially in the biotinylation of nuclear proteins like histones, which could influence gene expression. | nih.govnorthwestern.edu |

| Biotinidase is found in high concentrations in serum, liver, and kidneys. | The widespread presence of the enzyme indicates the systemic importance of this compound recycling throughout the body. | medscape.com |

This compound Catabolism and Excretion Pathways

The catabolism of this compound in the human body proceeds along two primary pathways: the degradation of the valeric acid side chain and the oxidation of the sulfur atom in the thiophene (B33073) ring. kegg.jpresearchgate.netgenome.jp The breakdown of the heterocyclic ring structure of this compound is considered a quantitatively minor process in mammals. nih.gov

The first major catabolic route involves the β-oxidation of the valeric acid side chain. researchgate.netresearchgate.net This process mirrors the catabolism of fatty acids, where the side chain is shortened by the sequential removal of two-carbon units. researchgate.net This pathway leads to the formation of the primary catabolites bisnorthis compound (B46279) and, to a lesser extent, tetranorthis compound. researchgate.netresearchgate.net

The second principal pathway of this compound degradation is the oxidation of the sulfur atom within the heterocyclic ring. kegg.jpresearchgate.net This reaction results in the formation of this compound-d,l-sulfoxide and this compound sulfone. researchgate.netnih.gov These two catabolic pathways can occur in combination, leading to the generation of metabolites that are modified at both the side chain and the sulfur atom, such as bisnorthis compound sulfone. researchgate.netresearchgate.net

The end products of this compound catabolism, along with any unmetabolized free this compound, are primarily eliminated from the body via urinary excretion. nih.gov In healthy individuals, these catabolites constitute a substantial fraction of the total this compound-related compounds excreted in the urine. researchgate.net The urinary excretion of this compound and its metabolites serves as a sensitive indicator of this compound status; their levels decrease significantly during this compound deficiency. nih.govoregonstate.edu In contrast, biliary excretion represents a minor route for the elimination of this compound and its metabolites. nih.gov Research in animal models has demonstrated that only a small percentage of an administered this compound dose is excreted in the bile, whereas the vast majority is found in the urine. documentsdelivered.com

Table 2: Major this compound Catabolites and Excretion

| Catabolite | Pathway of Formation | Primary Route of Excretion |

|---|---|---|

| Bisnorthis compound | β-oxidation of the valeric acid side chain | Urine |

| Tetranorthis compound | β-oxidation of the valeric acid side chain | Urine |

| This compound-d,l-sulfoxide | Oxidation of the sulfur atom in the thiophene ring | Urine |

| This compound sulfone | Oxidation of the sulfur atom in the thiophene ring | Urine |

| Bisnorthis compound methyl ketone | β-oxidation and subsequent metabolic steps | Urine |

Chemical Compounds Table

Enzymatic Roles of Biotin in Core Metabolic Pathways

Biotin as a Prosthetic Group for Carboxylase Enzymes

This compound-dependent carboxylases catalyze a two-step reaction. The first step involves the ATP-dependent carboxylation of enzyme-bound this compound, with bicarbonate serving as the source of the carboxyl group. nih.govebi.ac.ukwikipedia.org This reaction occurs at the this compound carboxylase (BC) domain of the enzyme. ebi.ac.ukwikipedia.org The activated carboxyl group is then transferred from carboxythis compound to the acceptor substrate in a second reaction catalyzed by the carboxyltransferase (CT) domain. nih.govwikipedia.org The this compound carboxyl carrier protein (BCCP) domain, to which this compound is attached, acts as a flexible arm, translocating the carboxythis compound intermediate between the spatially separated active sites of the BC and CT domains. wikipedia.orgvirginia.edu

Key this compound-dependent carboxylases in human metabolism include Acetyl-CoA Carboxylase (ACC), Pyruvate (B1213749) Carboxylase (PC), Propionyl-CoA Carboxylase (PCC), and Beta-Methylcrotonyl-CoA Carboxylase (βMCC). nih.govresearchgate.netscirp.org

Acetyl-CoA Carboxylase (ACC1 and ACC2) in Fatty Acid Synthesis and Oxidation

Acetyl-CoA carboxylase (ACC) is a key regulatory enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.orgmdpi.com This reaction is the first committed step in de novo fatty acid biosynthesis. wikipedia.orgmdpi.comcolumbia.edu In mammals, there are two main isoforms: ACC1 and ACC2, encoded by different genes. mdpi.com

ACC1 (ACC-α) is primarily located in the cytosol and its product, malonyl-CoA, is directly utilized for the elongation of fatty acid chains by fatty acid synthase. mdpi.comresearchgate.net ACC1 plays a rate-limiting role in fatty acid synthesis, particularly in lipogenic tissues like the liver, adipose tissue, and mammary gland. scirp.orgmdpi.comresearchgate.net

ACC2 (ACC-β) is mainly associated with the outer mitochondrial membrane. virginia.edumdpi.com The malonyl-CoA produced by ACC2 does not directly participate in fatty acid synthesis but instead acts as a potent allosteric inhibitor of carnitine palmitoyltransferase-I (CPT1). virginia.edumdpi.comcolumbia.edu CPT1 is crucial for transporting long-chain fatty acids into the mitochondria for beta-oxidation. virginia.edumdpi.comcolumbia.edu By inhibiting CPT1, ACC2-derived malonyl-CoA regulates the entry of fatty acids into the mitochondrial matrix, thus controlling the rate of fatty acid oxidation. mdpi.comcolumbia.edu

Both ACC1 and ACC2 are highly expressed in the liver, where both fatty acid synthesis and oxidation are active processes. wikipedia.orgmdpi.com The distinct subcellular localization and regulatory roles of ACC1 and ACC2 highlight their coordinated control over fatty acid metabolism.

Pyruvate Carboxylase (PC) in Gluconeogenesis and Krebs Cycle Anaplerosis

Pyruvate carboxylase (PC) is a this compound-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. nih.govcambridge.orgwikipedia.org This reaction is crucial for several metabolic processes.

Gluconeogenesis: In the liver and kidneys, PC plays a critical, often rate-limiting, role in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. nih.govwikipedia.orgmedscape.com The oxaloacetate produced by PC is a key intermediate in this pathway, being converted to phosphoenolpyruvate (B93156) (PEP), which then proceeds through a series of steps to glucose. nih.govwikipedia.org

Krebs Cycle Anaplerosis: PC is a major anaplerotic enzyme for the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle). nih.govcambridge.orgwikipedia.org Anaplerotic reactions replenish the intermediates of the TCA cycle that are withdrawn for various biosynthetic pathways. nih.govwikipedia.org By producing oxaloacetate, PC ensures that the TCA cycle can continue to function efficiently, even when intermediates are being used for other purposes, such as the biosynthesis of amino acids or heme. nih.govwikipedia.orgmedscape.com

PC is considered vital for intermediary metabolism, influencing fuel partitioning towards gluconeogenesis and lipogenesis. nih.gov

Propionyl-CoA Carboxylase (PCC) in Amino Acid and Odd-Chain Fatty Acid Catabolism

Propionyl-CoA carboxylase (PCC) is a this compound-dependent mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. uniprot.orgcolumbia.eduwikipedia.org Propionyl-CoA is generated from the catabolism of several sources:

Branched-chain amino acids: Isoleucine, valine, and threonine. scirp.orguniprot.orgwikipedia.org

Methionine: Another amino acid that yields propionyl-CoA upon degradation. scirp.orguniprot.orgwikipedia.org

Odd-chain fatty acids: The beta-oxidation of fatty acids with an odd number of carbon atoms produces propionyl-CoA as the final product. scirp.orgwikipedia.orgwikipedia.org

Cholesterol side chain: Catabolism of the cholesterol side chain also contributes to propionyl-CoA production. wikipedia.orgnih.gov

The product, D-methylmalonyl-CoA, is subsequently converted to succinyl-CoA, a TCA cycle intermediate, through reactions catalyzed by methylmalonyl-CoA racemase and methylmalonyl-CoA mutase (which requires vitamin B12). wikipedia.orgwikipedia.org Thus, PCC plays a critical role in channeling carbon atoms from the catabolism of these diverse substrates into the central metabolic pathway of the TCA cycle. nih.gov

Beta-Methylcrotonyl-CoA Carboxylase (βMCC) in Leucine (B10760876) Catabolism

Beta-Methylcrotonyl-CoA carboxylase (βMCC), also known as 3-Methylcrotonyl-CoA carboxylase (MCC), is a this compound-dependent mitochondrial enzyme involved in the catabolism of the essential branched-chain amino acid leucine. scirp.orgbiorxiv.orgwikipedia.orgcolumbia.edu βMCC catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. biorxiv.orgwikipedia.orgmedlink.com This reaction is the fourth step in the leucine degradation pathway. wikipedia.org

The product, 3-methylglutaconyl-CoA, is further metabolized to eventually yield acetyl-CoA and acetoacetate, which can be used for energy production or ketone body synthesis. wikipedia.org βMCC's function is therefore essential for the complete breakdown of leucine. biorxiv.orgcolumbia.edu

Summary of this compound-Dependent Carboxylases and Their Roles:

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway(s) | Cellular Location |

| Acetyl-CoA Carboxylase (ACC1) | Acetyl-CoA, Bicarbonate | Malonyl-CoA | Fatty Acid Synthesis | Cytosol |

| Acetyl-CoA Carboxylase (ACC2) | Acetyl-CoA, Bicarbonate | Malonyl-CoA | Regulation of Fatty Acid Oxidation | Mitochondrial outer membrane |

| Pyruvate Carboxylase (PC) | Pyruvate, Bicarbonate, ATP | Oxaloacetate | Gluconeogenesis, Krebs Cycle Anaplerosis | Mitochondria |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, Bicarbonate, ATP | D-Methylmalonyl-CoA | Amino Acid Catabolism (Ile, Val, Thr, Met), Odd-Chain Fatty Acid Catabolism, Cholesterol Catabolism | Mitochondria |

| Beta-Methylcrotonyl-CoA Carboxylase (βMCC) | 3-Methylcrotonyl-CoA, Bicarbonate, ATP | 3-Methylglutaconyl-CoA | Leucine Catabolism | Mitochondria |

Regulatory Mechanisms Governing this compound-Dependent Carboxylase Activity and Expression

The activity and expression of this compound-dependent carboxylases are subject to various regulatory mechanisms, ensuring that these key metabolic pathways are controlled in response to the cell's needs and nutritional status.

One level of regulation involves the availability of this compound itself. The covalent attachment of this compound to the apo-carboxylases by holocarboxylase synthetase is essential for their activation. nih.govresearchgate.netscirp.org The expression of holocarboxylase synthetase can be regulated at the transcriptional level, and this regulation can be influenced by this compound status. nih.govresearchgate.netpnas.org

Furthermore, the activity of these carboxylases can be acutely regulated through allosteric mechanisms and covalent modifications, such as phosphorylation. For example, Acetyl-CoA Carboxylase activity is known to be regulated by phosphorylation, notably by AMP-activated protein kinase (AMPK), which leads to inhibition of ACC activity. virginia.educolumbia.edu This provides a mechanism to switch off fatty acid synthesis when cellular energy levels are low. Allosteric effectors also play a role; for instance, pyruvate carboxylase is allosterically activated by acetyl-CoA. nih.gov

Beyond their direct enzymatic roles, there is accumulating evidence suggesting that this compound may also influence gene expression through mechanisms beyond its function as a carboxylase cofactor. researchgate.netresearchgate.netnih.gov These mechanisms are still being investigated but may involve pathways such as the activation of soluble guanylate cyclase by biotinyl-AMP, nuclear translocation of NF-kappaB in response to this compound deficiency, and potentially the remodeling of chromatin through histone biotinylation. researchgate.netnih.govannualreviews.org These broader regulatory roles of this compound could contribute to the observed effects of this compound on cell proliferation, immune function, and fetal development. nih.gov

Detailed research findings indicate that this compound can affect the transcription of genes involved in glucose metabolism and those related to cellular this compound homeostasis. researchgate.netnih.govmdpi.com Studies have also suggested that this compound might influence the expression of certain carboxylases, like propionyl-CoA carboxylase and acetyl-CoA carboxylase 1, at a post-transcriptional level. nih.govresearchgate.netpnas.org The precise molecular mechanisms underlying these post-transcriptional effects are still areas of active research.

The interplay between this compound availability, the activity of holocarboxylase synthetase and biotinidase (which recycles this compound), allosteric effectors, covalent modifications, and potential gene regulatory roles contributes to the intricate control of this compound-dependent carboxylase activity and the metabolic pathways they govern. nih.govresearchgate.netannualreviews.org

Molecular Mechanisms of Biotin in Gene Regulation and Epigenetics

Histone Biotinylation and Chromatin Remodeling

Histone biotinylation is a post-translational modification where biotin is covalently attached to lysine (B10760008) residues of histone proteins. This modification is a key epigenetic event that contributes to the regulation of chromatin structure and function. The enzymes responsible for this process include holocarboxylase synthetase (HCS) and biotinidase. nih.govplos.org

Identification and Characterization of Biotinylation Sites on Histone Proteins (e.g., H2A, H3, H4)

Using techniques such as mass spectrometry and peptide-based assays, researchers have identified several specific lysine (K) residues on histone proteins that are targets for biotinylation. nih.govnih.gov These sites are primarily located in the N-terminal tails of the histones, which are accessible for modification. nih.gov

Identified biotinylation sites include:

Histone H2A: K9, K13, K125, K127, and K129. nih.govnih.gov

Histone H3: K4, K9, and K18. nih.gov

Histone H4: K8 and K12. plos.orgnih.gov

While biotinylation of histones H3 and H4 is more readily detected, sites on histone H2A are also targets, albeit sometimes in trace amounts. nih.govnih.gov The modification of these specific sites can be influenced by other nearby post-translational modifications, indicating a complex interplay or "crosstalk" between different epigenetic marks.

Table 1: Identified Biotinylation Sites on Human Histone Proteins

| Histone Protein | Biotinylation Sites (Lysine Residues) | References |

|---|---|---|

| H2A | K9, K13, K125, K127, K129 | nih.govnih.gov |

| H3 | K4, K9, K18 | nih.gov |

| H4 | K8, K12 | plos.orgnih.gov |

Biotinylation's Influence on Chromatin Structure and Stability

The addition of a this compound molecule to histone tails can alter the physical properties of chromatin. This modification can influence both intra- and internucleosomal interactions, thereby affecting chromatin condensation and accessibility. Histone tails are critical for maintaining the stability of the nucleosome, and their modification can lead to structural changes. plos.org

Atomic force microscopy studies have provided direct evidence of biotinylation's impact on nucleosome structure. For instance, the biotinylation of histone H4 at lysine 12 (K12) has been shown to increase the length of DNA wrapped around the histone core by approximately 13-15%. plos.org This tighter wrapping of DNA is predicted to stabilize the association between DNA and histones, making the DNA less accessible to the transcriptional machinery. plos.org This provides a mechanistic basis for how histone biotinylation can contribute to the compaction of chromatin.

Roles of Histone Biotinylation in Gene Silencing and DNA Repair Mechanisms

Histone biotinylation is predominantly associated with repressive chromatin environments. Biotinylated histones, particularly H4K12bio, are enriched in heterochromatin regions, such as pericentromeric satellite repeats, which are typically transcriptionally silent. plos.orgnih.gov The increased compaction of chromatin induced by biotinylation contributes to this gene silencing effect by limiting the access of transcription factors and RNA polymerase to the DNA. plos.org Studies have shown that the removal of these biotinylation marks is associated with gene activation. nih.gov For example, the repression of retrotransposons, which are mobile genetic elements, is mediated by the biotinylation of H2A at K9 and H4 at K12. unl.edu

In addition to gene silencing, histone biotinylation plays a role in the cellular response to DNA damage. nih.gov The modification of histones at sites of DNA damage can serve as a signal to recruit DNA repair machinery. mdpi.com While the precise mechanisms are still under investigation, it is evident that histone biotinylation is a dynamic process that responds to genotoxic stress, suggesting its involvement in maintaining genome stability.

This compound's Impact on Gene Expression Profiles

This compound's influence on gene expression extends beyond its role in histone modification. It can modulate the expression of a wide array of genes through various transcriptional and post-transcriptional mechanisms. nih.govresearchgate.net Microarray studies have revealed that this compound status can affect the expression of genes involved in glucose metabolism, cell signaling, and cellular this compound homeostasis. nih.goveurekaselect.com

Transcriptional and Post-Transcriptional Regulation by this compound

This compound can regulate gene expression at the transcriptional level by influencing the activity of transcription factors and by modulating chromatin structure, as discussed above. One of the proposed mechanisms for transcriptional regulation involves the intermediate of this compound metabolism, biotinyl-AMP. researchgate.net Biotinyl-AMP can activate soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP), which in turn can activate protein kinase G and influence the transcription of various genes. researchgate.netnih.gov

Post-transcriptional regulation by this compound has also been observed. Evidence suggests that this compound can affect the expression of certain genes, such as the asialoglycoprotein receptor and propionyl-CoA carboxylase, at a post-transcriptional level, potentially by influencing mRNA stability or translation. nih.govresearchgate.net

Modulation of Specific Gene and Protein Expression (e.g., Insulin (B600854) Receptor, Glucokinase, SLC19A3)

This compound has been shown to specifically regulate the expression of several key genes involved in metabolism and cellular transport.

Glucokinase (GK): this compound is a potent inducer of glucokinase gene expression in both liver and pancreatic islet cells. nih.gov It has been demonstrated to increase glucokinase mRNA levels and enzyme activity. nih.govoup.com This regulation occurs at the transcriptional level, with this compound administration leading to a rapid and significant increase in glucokinase gene transcription. nih.gov This effect is thought to be mediated, at least in part, by the cGMP pathway. researchgate.net

Insulin Receptor: this compound has been reported to induce the synthesis of the insulin receptor. frontiersin.org While some studies suggest that this compound deficiency does not alter the abundance of the insulin receptor, it may affect downstream insulin signaling pathways. nih.gov this compound supplementation has been shown to enhance insulin secretion and improve glucose tolerance, which may be partly attributable to its effects on genes regulating islet function and insulin signaling. nih.gov

SLC19A3: The SLC19A3 gene encodes a thiamine (B1217682) transporter. A rare genetic disorder known as this compound-thiamine-responsive basal ganglia disease (BTBGD) is caused by mutations in this gene. nih.govradiopaedia.org Patients with this condition show clinical improvement with high doses of this compound and thiamine. babydetect.com While this compound is not a direct substrate for the SLC19A3 transporter, its therapeutic effect suggests a potential functional coupling or interplay between this compound and thiamine transport or metabolism that is not yet fully understood. frontiersin.org In BTBGD, the stress-induced upregulation of SLC19A3 is impaired, and this is a key aspect of the disease's pathology. nih.gov

Table 2: Examples of Genes Regulated by this compound

| Gene | Protein Product | Effect of this compound | Mechanism | References |

|---|---|---|---|---|

| GCK | Glucokinase | Upregulation | Transcriptional (via cGMP pathway) | nih.govnih.govresearchgate.net |

| INSR | Insulin Receptor | Upregulation of synthesis | Transcriptional/Post-transcriptional | frontiersin.org |

| SLC19A3 | Thiamine Transporter 2 | Therapeutic effect in deficiency | Mechanism unclear, potential functional coupling with thiamine transport | nih.govfrontiersin.org |

Involvement of Intracellular Signaling Pathways and Transcription Factors (e.g., Biotinyl-AMP, NF-κB, Foxo1)

Beyond its direct role in epigenetic modifications of histones, this compound exerts considerable influence on gene regulation through its interaction with various intracellular signaling pathways and transcription factors. The active form of this compound, biotinyl-AMP, and this compound itself can modulate signaling cascades that are critical for cellular homeostasis.

Biotinyl-AMP Signaling: Biotinyl-AMP, an intermediate in the synthesis of holocarboxylases, is proposed to function as a signaling molecule. researchgate.net Research suggests that biotinyl-AMP can activate soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov This elevation in cGMP then activates protein kinase G (PKG), initiating a phosphorylation cascade that can influence the transcriptional activity of various genes. nih.gov This pathway has been implicated in the regulation of genes involved in this compound's own metabolism, such as holocarboxylase synthetase. researchgate.net

NF-κB: The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, cell survival, and proliferation. cdnsciencepub.comnih.gov The status of this compound within a cell has been shown to significantly impact NF-κB activity. Studies have demonstrated that this compound deficiency leads to an increased nuclear abundance and transcriptional activity of NF-κB. nih.govresearchgate.net This heightened activity in a this compound-deficient state can promote the expression of anti-apoptotic genes, thereby facilitating cell survival under stress conditions. nih.gov Conversely, supplementation with this compound has been observed to reduce the activation of NF-κB, which can in turn decrease the production of inflammatory cytokines. nih.gov This suggests a direct role for this compound in modulating inflammatory pathways through the regulation of NF-κB.

Foxo1: The Forkhead box protein O1 (Foxo1) is a transcription factor that plays a crucial role in metabolism, cell proliferation, and stress resistance. nih.gov Evidence suggests that this compound can also modulate the activity of Foxo1. In some experimental models, the administration of this compound has been shown to suppress the expression of Foxo1. nih.gov While the precise mechanism is still under investigation, it is hypothesized that this compound may influence Foxo1 through post-transcriptional modifications or by affecting its transport from the nucleus to the cytoplasm. nih.gov

The interplay between this compound and these signaling molecules is complex and can be influenced by the cell type and the specific physiological context. The following table summarizes key research findings on the interaction between this compound and these signaling components.

| Signaling Molecule/Factor | Effect of this compound Status | Observed Outcome | Reference(s) |

| Biotinyl-AMP | Presence of this compound | Activation of soluble guanylate cyclase (sGC) and subsequent increase in cGMP and PKG activity. | researchgate.netnih.gov |

| NF-κB | This compound Deficiency | Increased nuclear translocation and transcriptional activity. | nih.govresearchgate.net |

| NF-κB | This compound Supplementation | Reduced activation and decreased production of inflammatory cytokines. | nih.gov |

| Foxo1 | This compound Administration | Suppression of Foxo1 expression. | nih.gov |

This compound's Role in Cell Proliferation and Cellular Development

This compound is fundamentally important for normal cell proliferation and is indispensable for proper cellular and embryonic development. Its role extends from ensuring the timely progression of the cell cycle to supporting the complex processes of tissue and organ formation during embryogenesis.

Cell Proliferation: The process of cell division creates a high demand for the synthesis of macromolecules, a process in which this compound-dependent carboxylases are intimately involved. Consequently, proliferating cells exhibit an increased uptake of this compound. cambridge.org A deficiency in this compound can significantly impair cell proliferation, leading to a decreased rate of cell division and, in some cases, cell cycle arrest. researchgate.netcambridge.orgeurekaselect.com For instance, certain cell lines, when deprived of this compound, have been shown to arrest in the G0/G1 phase of the cell cycle.

Research has shown that this compound supplementation can enhance cell proliferation in specific contexts. In a study on mice, dietary this compound supplementation led to increased proliferation in the testes. This was associated with changes in the expression of key cell cycle regulators, including an increase in cyclins (Ccnd3, Ccne1, Ccna2), cyclin-dependent kinases (Cdk4, Cdk2), and the transcription factors E2F, Sp1, and Sp3, alongside a decrease in the cyclin-dependent kinase inhibitor p21. researchgate.netnih.gov

Cellular and Embryonic Development: The requirement for this compound is particularly critical during periods of rapid cell growth and differentiation, such as embryonic development. healthline.com this compound is essential for normal morphogenesis, and a deficiency during pregnancy has been linked to a higher incidence of fetal malformations, including cleft palate and micromelia. researchgate.netmyovaterra.comnih.gov To meet the high demands of the developing fetus, this compound is actively transported across the placenta. researchgate.net

The influence of this compound on cellular development also extends to the differentiation of various cell types. For example, recent studies have highlighted the importance of this compound in the proper differentiation of B cells and in maintaining intestinal stem cell mitosis. mdpi.com

The following table summarizes key findings related to this compound's role in cell proliferation and development.

| Process | Effect of this compound | Key Research Findings | Reference(s) |

| Cell Cycle | Essential for progression | This compound deficiency can cause cell cycle arrest in the G0/G1 phase. | cambridge.org |

| Spermatogonia Proliferation | Increased with supplementation | Supplementation in mice increased the expression of cyclins, CDKs, and transcription factors Sp1/Sp3. | researchgate.netnih.gov |

| Embryonic Development | Crucial for normal morphogenesis | This compound deficiency in animal models is associated with congenital malformations. | researchgate.netnih.gov |

| B Cell Differentiation | Required for proper maturation | This compound deficiency can lead to defective B cell differentiation. | mdpi.com |

Advanced Research Methodologies and Applications for Biotin Studies

Analytical Techniques for Biotin and Metabolite Quantification

Accurate quantification of this compound and its metabolites in various biological matrices and samples is critical for understanding its distribution, metabolism, and status. A range of analytical techniques has been developed and refined for this purpose.

Chromatographic and Mass Spectrometry Approaches (e.g., High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of this compound and its metabolites in complex samples such as food, feed, tablets, and biological fluids. nih.gov This method combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rass-biosolution.com Different extraction procedures, such as alkaline extraction or hydrolysis with sulfuric acid followed by enzymatic digestion, may be employed depending on the sample matrix to ensure optimal release of this compound. nih.gov The use of stable isotope-labeled internal standards, such as deuterated this compound, is crucial in HPLC-MS/MS to compensate for potential losses during sample preparation and ionization matrix effects, thereby improving the accuracy and precision of the quantification. nih.govresearchgate.net This approach, known as stable isotope dilution mass spectrometry (SIDAMS), is considered a gold standard for many applications due to its high sensitivity and selectivity. rass-biosolution.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for this compound analysis, although it is less common than LC-MS/MS. rass-biosolution.com this compound needs to be derivatized to a volatile form before analysis by GC-MS. rass-biosolution.com Similar to LC-MS/MS, stable isotope dilution can be applied with GC-MS for more accurate quantification.

HPLC with UV detection can be used for this compound determination, but its sensitivity is generally poor, limiting its application to samples with high this compound concentrations, such as vitamin premixes. service.gov.uk To enhance sensitivity for lower concentrations, derivatization is often required. service.gov.uk Methods involving fluorescently-labeled avidin (B1170675) have been developed to improve detection sensitivity in HPLC. service.gov.uk

Microbiological and Competitive Binding Assays for this compound Detection

Microbiological assays were among the earliest methods developed for this compound detection and remain in use. rass-biosolution.comjst.go.jp These assays utilize microorganisms, such as Lactobacillus plantarum, that require this compound for growth. rass-biosolution.comservice.gov.ukjst.go.jp The amount of microbial growth is proportional to the this compound concentration in the sample, which can be measured spectrophotometrically. rass-biosolution.comservice.gov.uk While relatively simple and cost-effective, microbiological assays can be time-consuming and may be affected by this compound catabolites, potentially lacking specificity compared to other methods. rass-biosolution.comjst.go.jp

Competitive binding assays, often utilizing the strong affinity between this compound and avidin or streptavidin, are also employed for this compound detection. jst.go.jpnih.gov These assays are based on the principle of competition between free this compound in the sample and a labeled this compound analogue for a limited number of binding sites on avidin or streptavidin. nih.govacs.org The label can be radioactive, enzymatic, or fluorescent, with detection methods including biochemical luminescence or potentiometry. jst.go.jpnih.govacs.org Binding assays are generally specific for this compound but may also detect this compound analogues and metabolites like biocytin (B1667093). service.gov.ukjst.go.jp While offering simplicity and high sensitivity, they cannot typically differentiate between this compound and its analogues. jst.go.jp this compound-streptavidin-based immunoassays are susceptible to interference from high concentrations of this compound, which can lead to falsely elevated or lowered results depending on the assay design (sandwich vs. competitive). myadlm.org

Molecular and Cellular Research Techniques in this compound Biology

Investigating the molecular and cellular functions of this compound involves techniques that probe gene expression, analyze genetic mutations, and measure enzyme activities.

Gene Expression Profiling (e.g., DNA Microarrays, RNA Sequencing)

Gene expression profiling techniques are used to measure the activity of thousands of genes simultaneously, providing insights into how cells respond to various conditions or treatments, including those related to this compound availability or metabolism. cd-genomics.comthermofisher.comwikipedia.org DNA microarrays are one such technology, measuring the relative activity of previously identified target genes by hybridizing labeled cDNA or cRNA samples to probes immobilized on a solid surface. cd-genomics.comwikipedia.orgarvojournals.org

RNA sequencing (RNA-Seq) is a more recent and powerful technology for gene expression profiling. cd-genomics.comthermofisher.complos.org It involves sequencing cDNA derived from RNA samples, providing both the sequence information and the expression levels of genes. cd-genomics.comthermofisher.com Compared to microarrays, RNA-Seq offers advantages such as a broader dynamic range, higher sensitivity for detecting low-abundance transcripts, and the ability to identify novel transcripts and splice variants. cd-genomics.complos.org While RNA-Seq provides more comprehensive data, microarrays remain a common choice due to factors like cost and complexity of data analysis. plos.org

Mutational Analysis of this compound-Related Genes

Mutational analysis is crucial for understanding the genetic basis of disorders related to this compound metabolism, such as biotinidase deficiency. This involves identifying and characterizing mutations in genes encoding this compound-related proteins, like the BTD gene which codes for biotinidase. medlineplus.govjcpsp.pknih.govmedlineplus.gov Techniques such as DNA sequencing, including next-generation sequencing, are used to detect mutations within the coding regions and other regulatory elements of these genes. jcpsp.pk Real-time PCR and melting curve analysis can be employed to screen for common mutations. nih.gov Identifying specific mutations helps correlate genotype with phenotype, distinguishing between profound and partial enzyme deficiencies. nih.govmedlineplus.govarupconsult.com Over 150 mutations in the BTD gene have been identified, with common mutations including c.1330G>C (p.D444H) and c.470G>A (p.R157H). jcpsp.pknih.govmedlineplus.gov

Assessment of Enzyme Activities (e.g., Biotinidase Activity, Carboxylase Activity)

Measuring the activity of this compound-dependent enzymes is essential for diagnosing enzyme deficiencies and studying the functional consequences of mutations or altered this compound status. Assays for biotinidase activity are routinely performed, particularly in newborn screening programs, to detect biotinidase deficiency. arupconsult.comggc.orglacar-mdx.comphadkelabs.comnih.gov These assays typically measure the enzyme's ability to cleave an artificial substrate, such as biotinyl-p-aminobenzoic acid (B-PABA) or biotinyl-6-aminoquinoline, with the product detected colorimetrically or fluorometrically. arupconsult.comggc.orgphadkelabs.comnih.gov Deficient biotinidase activity is considered the gold standard for confirming a diagnosis of biotinidase deficiency. ggc.org Enzyme activity levels are used to classify the deficiency as partial or profound. arupconsult.comphadkelabs.com

Assays for the activity of this compound-dependent carboxylases, such as Acetyl-CoA carboxylase (ACC) and Pyruvate (B1213749) carboxylase (PC), are also employed in research. These assays often measure the rate of carboxylation of their respective substrates. For example, ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. bio-techne.commybiosource.comresearchgate.net Assays can be based on the detection of reaction products or the consumption of substrates, utilizing techniques like spectrophotometry or monitoring the incorporation of radiolabeled carbon dioxide (though non-radioactive methods have been developed). bio-techne.commybiosource.comresearchgate.netelabscience.com These assays help in understanding the impact of this compound availability or genetic mutations on the function of these critical metabolic enzymes.

Histone Modification Analysis (e.g., Mass Spectrometry, Chromatin Immunoprecipitation)

Biotinylation has been identified as a novel post-translational modification occurring on core histones, including H2A, H3, and H4. This modification is mediated by the enzyme holocarboxylase synthetase (HCS). nih.gov The study of histone biotinylation and its biological implications relies on advanced analytical techniques such as mass spectrometry and chromatin immunoprecipitation (ChIP). nih.govoup.comresearchgate.netcusabio.com

Mass spectrometry is a key method for identifying biotinylated histones and mapping the specific lysine (B10760008) residues that undergo biotinylation. Studies utilizing techniques such as UPLC-ESI, q-TOF, and nanoLC/MS/MS have identified several in vivo and in vitro biotinylation sites. These include lysine residues K9, K13, K125, K127, and K129 in histone H2A; K4, K9, K18, and potentially K23 in histone H3; and K8 and K12 in histone H4. nih.govresearchgate.net K16 in histone H4 has also been reported as a site of biotinylation. researchgate.net The identification process typically involves enzymatic digestion of histones (e.g., with trypsin) followed by mass analysis of the resulting peptides. oup.compnas.org The covalent attachment of this compound results in a characteristic mass increase of approximately 226 Da on the modified peptide, which can be detected by mass spectrometry. oup.com

Chromatin immunoprecipitation (ChIP) is employed to investigate the genomic localization of biotinylated histones and their association with specific chromatin regions or gene regulatory elements. nih.govcusabio.comcreative-diagnostics.comoup.com This technique uses antibodies specifically raised against biotinylated lysine residues (e.g., H3K9bio, H3K18bio, H4K8bio, H4K12bio) to isolate chromatin fragments containing the modified histones. nih.gov Subsequent analysis of the precipitated DNA by methods like qPCR or sequencing reveals the genomic regions enriched for these modifications. ChIP assays have indicated that certain histone biotinylation marks, such as H3K9bio, H3K18bio, and H4K8bio, are enriched in repeat regions of the genome while being less prevalent in transcriptionally active promoter regions in euchromatin. nih.gov

To enhance the efficiency and specificity of ChIP for studying protein-DNA interactions, modified biotinylation-based ChIP protocols have been developed. One approach involves fusing the target protein to a short this compound acceptor domain and co-expressing it with the biotinylating enzyme BirA from Escherichia coli. creative-diagnostics.comoup.com The strong interaction between the in vivo-biotinylated protein and avidin or streptavidin allows for more stringent washing conditions during immunoprecipitation, leading to a better signal-to-noise ratio compared to traditional antibody-based ChIP methods. creative-diagnostics.com Anti-biotin antibodies can also be utilized in ChIP protocols. researchgate.net Furthermore, a method combining biotinylation and mass spectrometry has been devised to identify substrates of deacetylase enzymes, where deacetylated lysine residues are specifically labeled with an amine-reactive this compound tag for subsequent purification and identification by MS. pnas.org

Advanced Biotinylation Methodologies in Biomedical Research

Biotinylation, the process of covalently attaching this compound to a molecule, is a fundamental technique in modern biomedical research. thermofisher.comthermofisher.combiochempeg.com This methodology is widely applied for labeling and purifying various biomolecules, primarily leveraging the exceptionally strong and specific interaction between this compound and the proteins avidin and streptavidin. thermofisher.comthermofisher.combiochempeg.combiolegend.com A significant advantage of using this compound as a label is its relatively small size (molecular weight approximately 244.31 g/mol ), which typically minimizes steric hindrance and interference with the biological function of the labeled macromolecule. thermofisher.combiochempeg.com

This compound-Avidin/Streptavidin Interaction in Protein Detection and Purification

The interaction between this compound and its binding proteins, avidin and streptavidin, is renowned as one of the strongest known non-covalent biological interactions, characterized by an extremely high affinity (e.g., Kd = 10-15M for the avidin-biotin complex). thermofisher.comthermofisher.combosterbio.comthermofisher.com This robust and highly specific binding forms the basis for numerous applications in the detection and purification of proteins and nucleic acids. thermofisher.combosterbio.comsouthernbiotech.com

Avidin is a tetrameric glycoprotein (B1211001) isolated from avian and amphibian sources, capable of binding up to four molecules of this compound. thermofisher.combosterbio.comsigmaaldrich.comuniprot.org However, the glycosylation and basic isoelectric point of avidin can sometimes lead to non-specific binding, which may increase background noise in certain assays. bosterbio.comthermofisher.com Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is a non-glycosylated analog of avidin. It shares a similar size and high affinity for this compound but exhibits lower non-specific binding, making it a preferred choice for many applications, particularly in immunohistochemistry. bosterbio.comthermofisher.com Recombinant forms of streptavidin are also widely used. thermofisher.com NeutrAvidin is another modified form of avidin with reduced non-specific binding. thermofisher.com

In protein detection, the this compound-avidin/streptavidin interaction is utilized in various assay formats, including Western blotting, enzyme-linked immunosorbent assay (ELISA), flow cytometry, and immunohistochemistry (IHC). thermofisher.combosterbio.comsouthernbiotech.com A key benefit in detection applications is signal amplification. Since avidin or streptavidin can bind multiple this compound molecules, a single target molecule labeled with several biotins can recruit multiple reporter molecules (e.g., enzymes or fluorophores conjugated to avidin/streptavidin), thereby increasing the sensitivity of the assay, especially for detecting low-abundance proteins. thermofisher.comthermofisher.comsouthernbiotech.com Well-established IHC staining methods like the Avidin-Biotin Complex (ABC) and Labeled Streptavidin-Biotin (LSAB) methods exploit this amplification principle. thermofisher.comsouthernbiotech.com

For protein purification and isolation, avidin or streptavidin is commonly immobilized onto a solid support, such as agarose (B213101) beads. bosterbio.comsouthernbiotech.com Biotinylated proteins or protein complexes from a sample can then be captured by incubating the sample with the immobilized avidin/streptavidin. The strength of the this compound-avidin/streptavidin bond allows for rigorous washing steps to remove non-specifically bound molecules. creative-diagnostics.com Elution of the bound biotinylated molecules can be challenging due to the high affinity, often requiring harsh, denaturing conditions that may affect protein activity. tandfonline.com However, alternative strategies, including competitive elution with free this compound and the use of anti-biotin antibodies with milder binding affinities, are being explored and applied to enable purification under gentler, non-denaturing conditions. tandfonline.com

Biotinylation Reagents for Macromolecule Labeling and Functional Studies

The covalent attachment of this compound to macromolecules is achieved using a diverse array of biotinylation reagents. These reagents are chemically synthesized to react with specific functional groups commonly found in proteins, nucleic acids, and carbohydrates, including primary amines, sulfhydryls, carboxyls, and carbohydrates. thermofisher.comthermofisher.combiochempeg.com Photoreactive biotinylation reagents are also available, which enable non-specific labeling upon exposure to UV light, broadening the range of molecules that can be labeled. thermofisher.com

The selection of an appropriate biotinylation reagent is critical and depends on factors such as the specific functional groups available on the target molecule, the desired location of the this compound label, and the microenvironment (e.g., solubility) in which the labeling reaction will occur. thermofisher.combiochempeg.com For instance, hydrophilic reagents are often preferred for labeling cell surface proteins as they are less likely to permeate the hydrophobic cell membrane, thus restricting biotinylation to the outer surface. biochempeg.com

Biotinylation reagents are designed with varying properties, including solubility characteristics, the presence of spacer arms, and cleavability. thermofisher.combiochempeg.com Spacer arms, which are flexible linkers positioned between the this compound moiety and the reactive group, can improve the accessibility of the bound this compound to avidin or streptavidin, potentially enhancing binding efficiency. dojindo.com Cleavable biotinylation reagents contain a bond within the spacer arm that can be cleaved under specific conditions (e.g., chemical reduction or enzymatic digestion), allowing for the release of the labeled molecule from the avidin/streptavidin support under milder conditions than would otherwise be possible. thermofisher.com

Examples of commonly used amine-reactive biotinylation reagents include N-hydroxysuccinimide (NHS) esters of this compound, such as this compound-OSu, this compound-AC5-OSu, and this compound-(AC5)2-OSu. dojindo.com Sulfonated versions of NHS esters (e.g., Sulfo-NHS-biotin) are water-soluble, which is advantageous for labeling in aqueous buffers without the need for organic solvents. dojindo.com

Biotinylation reagents are extensively used to label proteins, peptides, antibodies, and nucleic acids for various functional studies. thermofisher.comsigmaaldrich.comglenresearch.com Peptide biotinylation can be performed during solid-phase peptide synthesis or on purified peptides. sigmaaldrich.com this compound-labeled peptides find applications in affinity purification, flow cytometry, solid-phase immunoassays, and receptor localization studies, capitalizing on the high affinity binding to streptavidin or avidin. sigmaaldrich.com For nucleic acids, biotinylation reagents, such as this compound phosphoramidites, are used to introduce this compound during oligonucleotide synthesis, typically at the 5' or 3' terminus or internally. glenresearch.com These biotinylated oligonucleotides serve as probes in applications like PCR and diagnostic assays. glenresearch.com Similar to protein labeling reagents, oligonucleotide biotinylation reagents can also incorporate spacer arms. glenresearch.com Desthiothis compound, an analog of this compound lacking the sulfur atom, is also used in labeling applications. It exhibits a lower affinity for streptavidin compared to this compound, which facilitates competitive elution of labeled molecules under gentler conditions. glenresearch.com

Future Directions and Emerging Research Avenues in Biotin Science

Elucidation of Novel Biotin Pathways and Undiscovered Functions

While this compound's role as a prosthetic group for carboxylases in critical metabolic pathways is well-established, accumulating evidence suggests its functions are far more diverse. nih.gov Current research is focused on uncovering novel pathways and functions that extend beyond carboxylation.

A significant area of investigation is this compound's role in regulating gene expression. nih.govnih.gov It is now understood that this compound influences the transcription of numerous genes, including those involved in glucose metabolism, cytokine signaling, and cellular this compound homeostasis. nih.govbenthamdirect.comresearchgate.net This regulation occurs through several proposed mechanisms:

Histone Biotinylation: this compound can be covalently attached to histones, the proteins that package DNA within the nucleus. researchgate.netoregonstate.edu This modification, catalyzed by holocarboxylase synthetase (HCS), can alter chromatin structure and thereby influence gene expression. oregonstate.edunih.gov More than 2000 human genes are thought to be dependent on this compound for their expression, highlighting the significance of this epigenetic role. medscape.com

Activation of Soluble Guanylate Cyclase (sGC): Biotinyl-AMP, an intermediate in the biotinylation process, may activate sGC, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net cGMP is a crucial second messenger involved in various signaling pathways that can impact neuronal survival and plasticity. researchgate.net

NF-κB Pathway: this compound status has been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. researchgate.netcdnsciencepub.com this compound deficiency can lead to increased nuclear abundance and activity of NF-κB. cdnsciencepub.com

Beyond gene regulation, research has identified the biotinylation of non-carboxylase proteins, such as heat-shock proteins, suggesting a broader role in cellular processes like protein folding and stress responses. cdnsciencepub.com Furthermore, some this compound metabolites, previously considered metabolic waste, may possess biological activities similar to this compound, opening new avenues for understanding its complete metabolic and signaling network. nih.govresearchgate.net

In-depth Mechanistic Investigations of this compound's Role in Specific Physiological and Pathological States

The expanding knowledge of this compound's functions is driving deeper investigations into its mechanistic role in various health and disease states.